molecular formula C15H9Cl2N3O4 B11699771 2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione

2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B11699771
M. Wt: 366.2 g/mol
InChI Key: MNEAHKZLUKVTFA-UHFFFAOYSA-N
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Description

2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with formaldehyde and nitro-substituted phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:

By comparing these compounds, researchers can identify unique features and potential advantages of this compound, such as its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H9Cl2N3O4

Molecular Weight

366.2 g/mol

IUPAC Name

2-[(2,3-dichloroanilino)methyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H9Cl2N3O4/c16-9-4-2-5-10(13(9)17)18-7-19-14(21)8-3-1-6-11(20(23)24)12(8)15(19)22/h1-6,18H,7H2

InChI Key

MNEAHKZLUKVTFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CNC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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